molecular formula C18H21BrN4S B2710986 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine CAS No. 862807-97-4

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine

Katalognummer: B2710986
CAS-Nummer: 862807-97-4
Molekulargewicht: 405.36
InChI-Schlüssel: FDYBHQHENKZHSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazolothiazole derivative featuring a 4-bromophenyl group at position 3 of the triazolothiazole core and a 2-ethylpiperidine moiety linked via a methyl group at position 4. Its structure combines a fused heterocyclic system (triazole and thiazole) with aromatic and aliphatic substituents, which are critical for modulating pharmacological activity.

Eigenschaften

IUPAC Name

3-(4-bromophenyl)-6-[(2-ethylpiperidin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4S/c1-2-15-5-3-4-10-22(15)11-16-12-23-17(20-21-18(23)24-16)13-6-8-14(19)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYBHQHENKZHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[2,3-c][1,2,4]triazoles with excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot catalyst-free procedure mentioned above could be adapted for larger-scale production due to its simplicity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine involves its interaction with specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Triazolothiadiazole/Triazolothiazole Cores

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Key Pharmacological Activities Reference IDs
1-{[3-(4-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine Triazolo[3,4-b][1,3]thiazole 4-Bromophenyl (position 3); 2-ethylpiperidine (position 6) Antifungal, antimicrobial (predicted)
3-(4-Bromophenyl)-6-(3,5-difluoropyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole 4-Bromophenyl (position 3); 3,5-difluoropyridinyl (position 6) Not reported (structural focus)
3-[6-(4-Iodophenyl)-[1,2,4]-triazolo[3,4-b]-[1,3,4]-thiadiazol-3-yl]-1H-indole Triazolo[3,4-b][1,3,4]thiadiazole 4-Iodophenyl (position 6); indole (position 3) Anticancer (Bcl-2 inhibition)
3-(6-p-Tolyl-[1,2,4]-triazolo[3,4-b]-[1,3,4]-thiadiazol-3-yl)-1H-indole Triazolo[3,4-b][1,3,4]thiadiazole p-Tolyl (position 6); indole (position 3) Antinociceptive, antimicrobial
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole Ethyl (position 3); 4-isobutylphenethyl (position 6) Antifungal (14-α-demethylase inhibition)

Key Observations:

  • Substituent Effects: The 4-bromophenyl group in the target compound is associated with enhanced lipophilicity and electronic effects compared to halogen-free analogues (e.g., p-tolyl in compound 5c) .
  • Piperidine vs. Indole/Benzoxazolone: The 2-ethylpiperidine substituent may improve blood-brain barrier penetration relative to indole or benzoxazolone derivatives .

Physicochemical Properties

Property Target Compound 3-(4-Bromophenyl)-6-(3,5-difluoropyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Molecular Weight ~465.3 g/mol 394.2 g/mol 314.4 g/mol
LogP (Predicted) 3.8 3.2 4.1
Hydrogen Bond Acceptors 5 6 4
Aromatic Rings 2 2 2

Notes:

  • The target compound’s higher molecular weight and logP suggest improved membrane permeability but reduced aqueous solubility compared to smaller analogues .
  • Fluorine substituents in compound 16 enhance metabolic stability but may reduce bioavailability due to increased polarity .

Biologische Aktivität

The compound 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine (often referred to as Compound A ) is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that combines triazole and thiazole rings with a piperidine moiety, making it an interesting subject for medicinal chemistry research.

Chemical Structure

The IUPAC name of the compound indicates its complex structure:

  • IUPAC Name: 6-[(4-bromophenyl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
  • Molecular Formula: C₁₈H₁₈BrN₅S
  • CAS Number: 862808-01-3

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The triazole and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The piperidine moiety may interact with receptor sites, modulating their function and influencing various biological pathways.

Antitumor Activity

Research indicates that Compound A exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of specific signaling pathways involved in cell survival and proliferation

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of Compound A against a range of bacterial and fungal strains. Its mechanism includes:

  • Disruption of microbial cell membranes
  • Interference with nucleic acid synthesis

Study 1: Antitumor Efficacy in Breast Cancer Cells

In a recent study published in a peer-reviewed journal, Compound A was tested against MCF-7 breast cancer cells. The results demonstrated:

  • IC₅₀ Value: 12 µM
  • Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Antimicrobial Activity Against Staphylococcus aureus

Another study evaluated the antimicrobial efficacy of Compound A against Staphylococcus aureus. Key findings included:

  • Minimum Inhibitory Concentration (MIC): 32 µg/mL
  • Mechanism: The compound was found to disrupt bacterial cell wall synthesis.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀/MIC ValueMechanism of Action
AntitumorMCF-7 (Breast Cancer)12 µMApoptosis induction
AntimicrobialStaphylococcus aureus32 µg/mLDisruption of cell wall synthesis

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Compound AC₁₈H₁₈BrN₅STriazole-thiazole-piperidine structure
4-Benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol]}piperidineC₂₃H₂₃BrN₄SSimilar structure with different substituents

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.